1-(4-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid
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Overview
Description
1-(4-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a 4-chlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base to form a cyclobutane ring. The reaction conditions often require a solvent such as ethanol and a catalyst like piperidine to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of this compound derivatives.
Reduction: Formation of 1-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
- 1-(4-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid
- 1-(4-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid
- 1-(4-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid
Comparison: 1-(4-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, and methyl analogs, the chlorine-substituted compound may exhibit different physicochemical properties, such as solubility and stability, as well as distinct biological activities.
Properties
Molecular Formula |
C11H9ClO3 |
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Molecular Weight |
224.64 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H9ClO3/c12-8-3-1-7(2-4-8)11(10(14)15)5-9(13)6-11/h1-4H,5-6H2,(H,14,15) |
InChI Key |
QJMDZOUONIHIEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(C2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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